Phenyl (3-methylpyrazine-2-sulfonyl)carbamate
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Overview
Description
Phenyl (3-methylpyrazine-2-sulfonyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a phenyl group, a 3-methylpyrazine-2-sulfonyl group, and a carbamate moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (3-methylpyrazine-2-sulfonyl)carbamate can be achieved through several methods:
Carbamoylation: This involves the reaction of a phenyl isocyanate with 3-methylpyrazine-2-sulfonyl chloride under mild conditions to form the desired carbamate.
Transcarbamoylation: This method uses methyl carbamate as a carbamoyl donor in the presence of a catalyst such as tin or indium triflate.
One-Pot Synthesis: A one-pot reaction involving carbonylimidazolide in water with a nucleophile can also be used to prepare carbamates without the need for an inert atmosphere.
Industrial Production Methods
Industrial production of this compound typically involves large-scale carbamoylation reactions using phenyl isocyanate and 3-methylpyrazine-2-sulfonyl chloride. The reaction is carried out in a solvent such as toluene or dichloromethane, with the product being purified through crystallization or filtration.
Chemical Reactions Analysis
Types of Reactions
Phenyl (3-methylpyrazine-2-sulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Phenyl (3-methylpyrazine-2-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenyl (3-methylpyrazine-2-sulfonyl)carbamate involves its ability to act as a protecting group for amines. The carbamate moiety can be installed and removed under mild conditions, allowing for selective reactions to occur without interference from the protected amine group . The molecular targets and pathways involved include interactions with enzymes and proteins, leading to modifications that can alter their activity.
Comparison with Similar Compounds
Similar Compounds
- Phenyl carbamate
- Methyl carbamate
- Ethyl carbamate
Uniqueness
Phenyl (3-methylpyrazine-2-sulfonyl)carbamate is unique due to the presence of the 3-methylpyrazine-2-sulfonyl group, which provides additional reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
89391-80-0 |
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Molecular Formula |
C12H11N3O4S |
Molecular Weight |
293.30 g/mol |
IUPAC Name |
phenyl N-(3-methylpyrazin-2-yl)sulfonylcarbamate |
InChI |
InChI=1S/C12H11N3O4S/c1-9-11(14-8-7-13-9)20(17,18)15-12(16)19-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |
InChI Key |
JHADJCCCWVNQML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1S(=O)(=O)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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